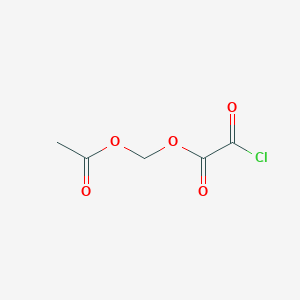
1-(4-Hydroxy-3-methyl-5-nitrophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxy-3-methyl-5-nitrophenyl)propan-1-one is an organic compound with the molecular formula C10H11NO4 It is a derivative of phenylpropanone, characterized by the presence of a hydroxy group, a methyl group, and a nitro group on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(4-Hydroxy-3-methyl-5-nitrophenyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-hydroxy-3-methyl-5-nitrobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction typically occurs under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Hydroxy-3-methyl-5-nitrophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of 1-(4-Hydroxy-3-methyl-5-nitrophenyl)propan-2-one or 1-(4-Hydroxy-3-methyl-5-nitrophenyl)propanoic acid.
Reduction: Formation of 1-(4-Hydroxy-3-methyl-5-aminophenyl)propan-1-one.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
1-(4-Hydroxy-3-methyl-5-nitrophenyl)propan-1-one has several scientific research applications:
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Hydroxy-3-methyl-5-nitrophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-(4-Hydroxy-3-methyl-5-nitrophenyl)propan-1-one can be compared with other similar compounds, such as:
1-(4-Hydroxy-3-methoxyphenyl)propan-1-one: Differing by the presence of a methoxy group instead of a nitro group.
1-(4-Hydroxy-3-methylphenyl)propan-1-one: Lacking the nitro group.
1-(4-Nitrophenyl)propan-1-one: Lacking the hydroxy and methyl groups.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
141771-81-5 |
|---|---|
Formule moléculaire |
C10H11NO4 |
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
1-(4-hydroxy-3-methyl-5-nitrophenyl)propan-1-one |
InChI |
InChI=1S/C10H11NO4/c1-3-9(12)7-4-6(2)10(13)8(5-7)11(14)15/h4-5,13H,3H2,1-2H3 |
Clé InChI |
XBFLBAXETHZNND-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC(=C(C(=C1)C)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


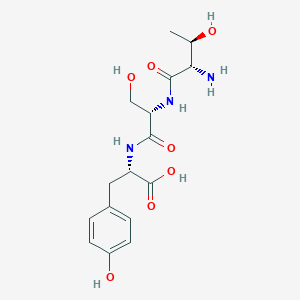

![1H-Pyrrolo[2,3-b]pyridin-4-amine, 6-methyl-1-(phenylsulfonyl)-](/img/structure/B14263987.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3,2-dioxaborolane)](/img/structure/B14263996.png)
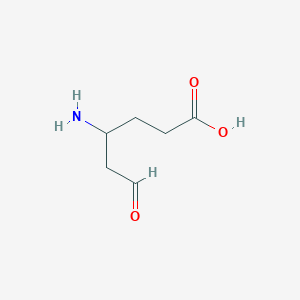
![3-[3,4-Bis(decyloxy)phenyl]prop-2-ynal](/img/structure/B14264002.png)

![1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-(pyridin-4-yl)ethan-1-one](/img/structure/B14264017.png)
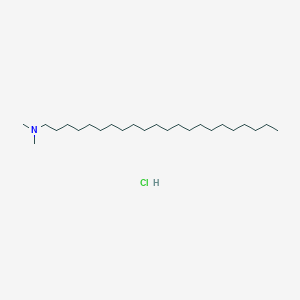
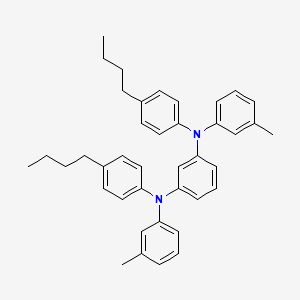

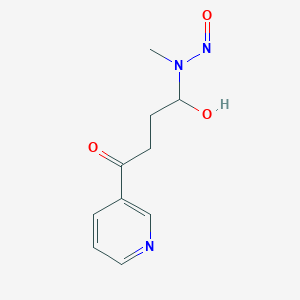
![Trimethyl[2-(phenylselanyl)-3-(phenylsulfanyl)propyl]silane](/img/structure/B14264055.png)
